molecular formula C13H10N2O3 B596037 2-Amino-5-(4-formylphenyl)nicotinic acid CAS No. 1261953-83-6

2-Amino-5-(4-formylphenyl)nicotinic acid

Cat. No.: B596037
CAS No.: 1261953-83-6
M. Wt: 242.234
InChI Key: SIKDKDMFLKXFLD-UHFFFAOYSA-N
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Description

2-Amino-5-(4-formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H10N2O3. It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a formylphenyl group at the 5-position.

Scientific Research Applications

2-Amino-5-(4-formylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-formylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-formylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-formylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methylphenyl)nicotinic acid
  • 2-Amino-5-(4-nitrophenyl)nicotinic acid
  • 2-Amino-5-(4-hydroxyphenyl)nicotinic acid

Uniqueness

2-Amino-5-(4-formylphenyl)nicotinic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The formyl group allows for specific reactions, such as oxidation and reduction, that are not possible with other substituents .

Properties

IUPAC Name

2-amino-5-(4-formylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDKDMFLKXFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(N=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687035
Record name 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-83-6
Record name 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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